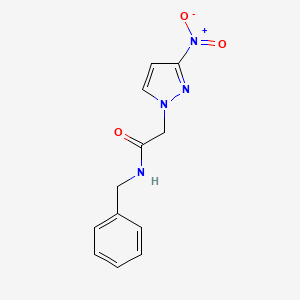

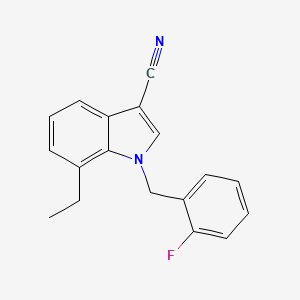

![molecular formula C11H8N2O6 B5856746 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione, also known as NBD-Cl, is a chemical compound commonly used as a fluorescent labeling agent in various biochemical and physiological applications. The compound is synthesized through a simple reaction between 3-nitrobenzoic acid and succinimide, and its mechanism of action involves the covalent attachment of the NBD-Cl molecule to specific target molecules.

Applications De Recherche Scientifique

1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is widely used as a fluorescent labeling agent in various biochemical and physiological applications. The compound can be covalently attached to specific target molecules such as proteins, peptides, nucleic acids, and lipids, and its fluorescence properties can be used to study the localization, dynamics, and interactions of these molecules in cells and tissues. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione has been used in studies of protein folding, enzyme kinetics, membrane transport, receptor-ligand interactions, and intracellular signaling pathways.

Mécanisme D'action

The mechanism of action of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione involves the covalent attachment of the 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione molecule to specific target molecules. The reaction occurs through the formation of an amide bond between the carboxyl group of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione and the amino group of the target molecule. The resulting NBD-labeled molecule exhibits fluorescence properties that can be detected using various spectroscopic techniques such as fluorescence microscopy, fluorescence spectroscopy, and HPLC.

Biochemical and Physiological Effects:

1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling can have various biochemical and physiological effects depending on the target molecule and the experimental conditions. For example, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling of proteins can affect their stability, activity, and interactions with other molecules. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling of lipids can affect their membrane fluidity and permeability. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling of nucleic acids can affect their structure and function. These effects need to be taken into account when interpreting the results of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione experiments.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione has several advantages as a fluorescent labeling agent. It is relatively easy to synthesize and purify, and its fluorescence properties are well-characterized. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling is also compatible with a wide range of experimental conditions, including various pH values, temperatures, and buffer compositions. However, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling also has some limitations. For example, the covalent attachment of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione to target molecules can affect their biochemical and physiological properties, as mentioned above. In addition, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling can interfere with the function of some proteins and enzymes, and its fluorescence can be quenched by certain environmental factors such as high salt concentrations.

Orientations Futures

There are several future directions for 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione research. One direction is the development of new 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione derivatives with improved fluorescence properties, such as increased brightness and photostability. Another direction is the application of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling to new target molecules and biological systems, such as viruses, bacteria, and organelles. A third direction is the integration of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling with other labeling techniques such as biotinylation, phosphorylation, and ubiquitination, to study complex biological processes. Overall, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is a versatile and useful tool for studying the structure and function of biomolecules, and its potential for future research is promising.

Méthodes De Synthèse

The synthesis of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione involves the reaction between 3-nitrobenzoic acid and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction results in the formation of a yellowish-green solid, which is purified through recrystallization or chromatography. The yield of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione can vary depending on the reaction conditions, but typically ranges from 60 to 80%.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-9-4-5-10(15)12(9)19-11(16)7-2-1-3-8(6-7)13(17)18/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOOCKDHBKZXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)

![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)

![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)

![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)